Pentaerythrityl tetrabromide
Overview
Description
Mechanism of Action
Target of Action
Pentaerythrityl tetrabromide is generally used as a flexible organic linker . It is primarily targeted towards the construction of three-dimensional molecular frameworks such as dendrimers and metal-organic frameworks (MOFs) .
Mode of Action
The compound acts as a linker, connecting different molecular entities to form complex structures . Its four bromine atoms can participate in various reactions, allowing it to bind with other molecules and form larger structures .
Biochemical Pathways
Its role as a linker in the construction of dendrimers and mofs suggests that it may influence the properties and functions of these structures .
Pharmacokinetics
Given its use in the synthesis of complex molecular structures, its bioavailability would likely depend on the specific context of its use .
Result of Action
The primary result of this compound’s action is the formation of complex three-dimensional molecular structures such as dendrimers and MOFs . These structures have a wide range of potential applications, including drug delivery, catalysis, and gas storage .
Biochemical Analysis
Biochemical Properties
Pentaerythrityl Tetrabromide is a brominated derivative of pentaerythritol. It is known for its high density and low solubility in water . It is soluble in organic solvents
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that brominated compounds can have various effects on cells, depending on their specific structures and properties. For instance, some brominated compounds can cause oxidative stress and induce cell death
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound with a high melting point
Preparation Methods
Pentaerythrityl tetrabromide can be synthesized through several methods:
From Pentaerythritol and Benzenesulfonyl Chloride: In this method, pentaerythritol is reacted with benzenesulfonyl chloride in the presence of pyridine.
From Phosphorus Tribromide and Pentaerythritol: Another method involves the reaction of pentaerythritol with phosphorus tribromide.
From Hydrobromic Acid and Pentaerythrityl Tetraacetate: This method involves the action of hydrobromic acid on pentaerythrityl tetraacetate in acetic acid.
Chemical Reactions Analysis
Pentaerythrityl tetrabromide undergoes various types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents include sodium bromide, pyridine, and benzenesulfonyl chloride.
Major Products: The primary products of these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pentaerythrityl tetrabromide has several scientific research applications:
Biology and Medicine:
Comparison with Similar Compounds
Pentaerythrityl tetrabromide can be compared with other similar compounds:
Pentaerythrityl Tetraiodide: Similar in structure but contains iodine atoms instead of bromine.
1,3,5-Tris(bromomethyl)benzene: Contains three bromomethyl groups attached to a benzene ring.
1,2,4,5-Tetrakis(bromomethyl)benzene: Contains four bromomethyl groups attached to a benzene ring.
These compounds share similar properties and applications but differ in their specific chemical structures and reactivity.
Properties
IUPAC Name |
1,3-dibromo-2,2-bis(bromomethyl)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br4/c6-1-5(2-7,3-8)4-9/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSVBCSOQFXYHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(CBr)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062916 | |
Record name | Propane, 1,3-dibromo-2,2-bis(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3229-00-3 | |
Record name | 1,3-Dibromo-2,2-bis(bromomethyl)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3229-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,3-dibromo-2,2-bis(bromomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003229003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentaerythrityl tetrabromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8998 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propane, 1,3-dibromo-2,2-bis(bromomethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 1,3-dibromo-2,2-bis(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dibromo-2,2-bis(bromomethyl)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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